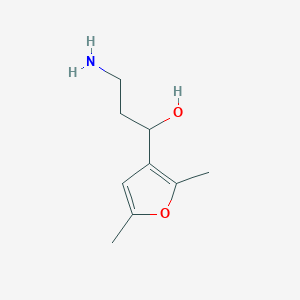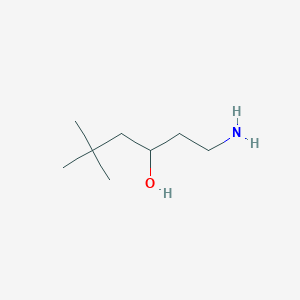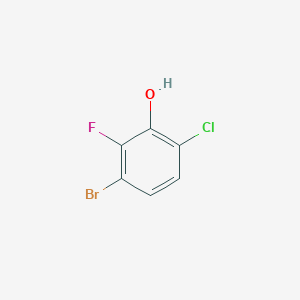
3-Bromo-6-chloro-2-fluorophenol
概述
描述
3-Bromo-6-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.
作用机制
Target of Action
The primary targets of 3-Bromo-6-chloro-2-fluorophenol are currently unknown . The compound’s structure, which includes a phenolic hydroxyl group (OH) attached to a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), suggests it may interact with a variety of biological targets.
Mode of Action
The presence of halogen atoms (br, cl) in its structure suggests that it could undergo substitution reactions, where these atoms are replaced by other nucleophiles under appropriate reaction conditions. Additionally, the electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.
Pharmacokinetics
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its action could be influenced by the pH of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
化学反应分析
Types of Reactions
3-Bromo-6-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.
Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution reactions.
Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions with various electrophiles to form new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol.
Aromatic Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Condensation Reactions: Electrophiles like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogen-free phenols, while condensation reactions can produce complex aromatic compounds with extended conjugation.
科学研究应用
3-Bromo-6-chloro-2-fluorophenol is utilized extensively in scientific research due to its unique chemical properties. Some of its applications include:
相似化合物的比较
Similar Compounds
3-Bromo-2-chloro-6-fluorophenol: Similar in structure but with different positional isomerism.
3-Bromo-6-chloro-2-fluorophenylmethanol: Contains an additional methanol group, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-6-chloro-2-fluorophenol is unique due to its specific arrangement of halogen atoms and the phenolic hydroxyl group. This configuration imparts distinct electronic and steric effects, influencing its reactivity and interaction with other molecules. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
3-bromo-6-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQZAWRLMLCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
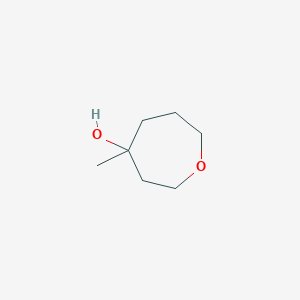
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
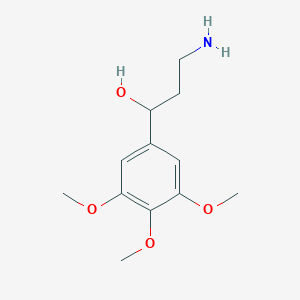
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)


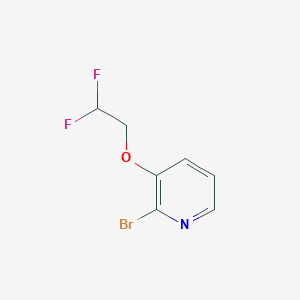
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)
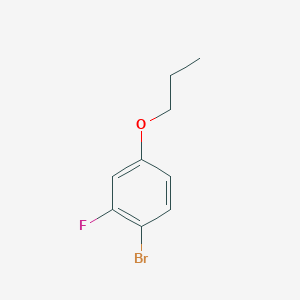
![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)
